2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole
説明
特性
IUPAC Name |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-12-9-16-17(10-13(12)2)23-20(22-16)28-19-18(25(26)27)21-14(3)24(19)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVASXQFZVWRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SC3=C(N=C(N3CC4=CC=CC=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of a base such as potassium hydroxide (KOH) in a dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized imidazole derivatives.
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of imidazole and benzodiazole exhibit notable antimicrobial properties. The compound has been studied for its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds demonstrate effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Anti-inflammatory Effects
Compounds within this chemical class have also been reported to possess anti-inflammatory properties. For example, derivatives of benzimidazole have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies suggest that such compounds can reduce edema and inflammation effectively compared to standard anti-inflammatory drugs like diclofenac .
Neuroprotective Effects
Recent studies suggest that benzodiazole derivatives may exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. These compounds have shown affinity for multiple targets involved in neurodegeneration, including acetylcholinesterase (AChE) and beta-secretase (BACE1), which are critical in Alzheimer’s pathology .
Cancer Research
The compound's structural analogs have been investigated for their anticancer properties. Some studies indicate that imidazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell cycle progression and apoptosis pathways .
Case Studies
作用機序
The mechanism of action of 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several nitroimidazole and benzimidazole derivatives. Key analogues include:
Key Observations :
- Sulfanyl vs. Ester Linkages : The sulfanyl group in the target compound may confer greater metabolic stability compared to the ester group in ’s compound, which is prone to hydrolysis.
- Nitro Group Positioning : The 4-nitro substitution on the imidazole ring is conserved in both the target compound and ’s analogue, suggesting shared redox activity (e.g., activation under anaerobic conditions for antimicrobial effects).
- Benzyl vs.
Hypothetical Pharmacological Profiles
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from analogues:
- Solubility and Bioavailability: The 5,6-dimethyl groups on the benzodiazole may reduce solubility compared to the carboxylic acid derivative in , which could enhance aqueous solubility for intravenous applications.
生物活性
The compound 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole is a novel synthetic derivative that belongs to the class of imidazole and benzodiazole compounds. These classes are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of the compound is , with a notable structure that combines elements from both imidazole and benzodiazole rings. The presence of a nitro group and a sulfanyl moiety contributes to its potential biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of imidazole exhibit significant antibacterial properties. For instance, compounds similar to the title compound have been tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria. In vitro tests show that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole | S. aureus | 15 |
| 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-5,6-dimethyl-1H-1,3-benzodiazole | K. pneumoniae | 12 |
Antiviral Activity
The compound has shown promising results in antiviral assays. Research indicates that imidazole derivatives can act as inhibitors of viral replication by targeting essential viral enzymes. For example, studies on similar compounds have revealed their effectiveness against RNA viruses, suggesting that the title compound may exhibit comparable antiviral activity .
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| Dengue Virus | 10 | >100 |
| Influenza Virus | 8 | >80 |
Anticancer Activity
Imidazole derivatives are also being explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. The title compound's structural features suggest potential activity against specific cancer cell lines .
Case Studies
A notable study focused on the synthesis and evaluation of related imidazole compounds highlighted their ability to induce apoptosis in human cancer cell lines. The compounds were found to activate caspases and modulate various signaling pathways associated with cell survival and death .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions (e.g., catalysts, solvents) impact yield?
Methodological Answer: The compound can be synthesized via multi-step routes, often involving:
- Coupling reactions : For example, sulfanyl group introduction via hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC)-mediated coupling with amino acid esters .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for appending triazole or benzyl groups, as seen in analogous benzimidazole derivatives .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like CuSO₄/Na-ascorbate improve regioselectivity and yield in heterocyclic formation .
Q. Key considerations :
- Temperature control (60–80°C) minimizes side reactions during nitro-group retention.
- Purification via column chromatography or recrystallization ensures >95% purity.
Q. Which analytical techniques are essential for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, aromatic proton signals in the 7.0–8.5 ppm range validate benzyl and nitroimidazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., S–S stretches at 500–600 cm⁻¹, nitro groups at 1520 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT/B3LYP) elucidate electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess redox potential and nucleophilic/electrophilic sites .
- Molecular docking : Screens binding affinities to biological targets (e.g., enzymes) by simulating interactions with active sites. For example, nitro groups may form hydrogen bonds with catalytic residues .
- Solvent effect modeling : COSMO-RS calculations optimize solubility profiles for in vitro assays .
Data contradiction resolution : Discrepancies between computational and experimental results (e.g., bond angles) may arise from crystal packing effects, requiring single-crystal XRD validation .
Q. What experimental designs address inconsistencies in reported biological activity data?
Methodological Answer:
- Standardized assay protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., metronidazole for nitroimidazole analogs) to normalize bioactivity comparisons .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., benzyl vs. methyl groups) to isolate contributions to antibacterial or antiparasitic activity .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Example : Conflicting IC₅₀ values against Helicobacter pylori may stem from variations in bacterial strain resistance or assay pH affecting nitro-reductase activation .
Q. How can synthetic byproducts or isomerization pathways be controlled during scale-up?
Methodological Answer:
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., 1,4-disubstituted triazoles over 1,5-isomers) in CuAAC reactions .
- Byproduct monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates like thiolate anions, which can be quenched with alkylating agents .
- Process simulation tools : Aspen Plus® models optimize solvent recycling and reduce waste in multi-step syntheses .
Q. What strategies enhance stability under physiological conditions for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked fluorobenzoates) that release the active compound post-metabolism .
- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and reduce hepatic first-pass metabolism .
- pH stability assays : Test compound integrity in buffers mimicking gastrointestinal (pH 1.2–6.8) and plasma (pH 7.4) environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
